

AS1949490: A Technical Guide to its Role in Glucose Metabolism

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Compound of Interest

Compound Name: AS1949490

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This document provides a comprehensive technical overview of the small molecule **AS1949490** and its significant impact on glucose metabolism. **AS1949490** has been identified as a potent and selective inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2), a key negative regulator of the insulin signaling pathway. By targeting SHIP2, **AS1949490** enhances insulin sensitivity and promotes glucose uptake and utilization, making it a compound of interest in the study and potential treatment of type 2 diabetes.

Core Mechanism of Action

AS1949490 functions as a competitive inhibitor of SHIP2.^[1] The inhibition of SHIP2 leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This accumulation subsequently promotes the activation of Akt (also known as Protein Kinase B), a crucial serine/threonine kinase in the insulin signaling cascade.^{[2][3]} The activation of Akt triggers a series of downstream events that collectively enhance glucose metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of **AS1949490**.

Target	Species	IC50	Ki	Reference
SHIP2	Human	0.62 μ M	0.44 μ M	[1][2]
SHIP2	Mouse	0.34 μ M	-	[1][4]
SHIP1	Human	13 μ M	-	[4]
PTEN	Human	>50 μ M	-	[4]
Synaptojanin	Human	>50 μ M	-	[4]
Myotubularin	Human	>50 μ M	-	[4]

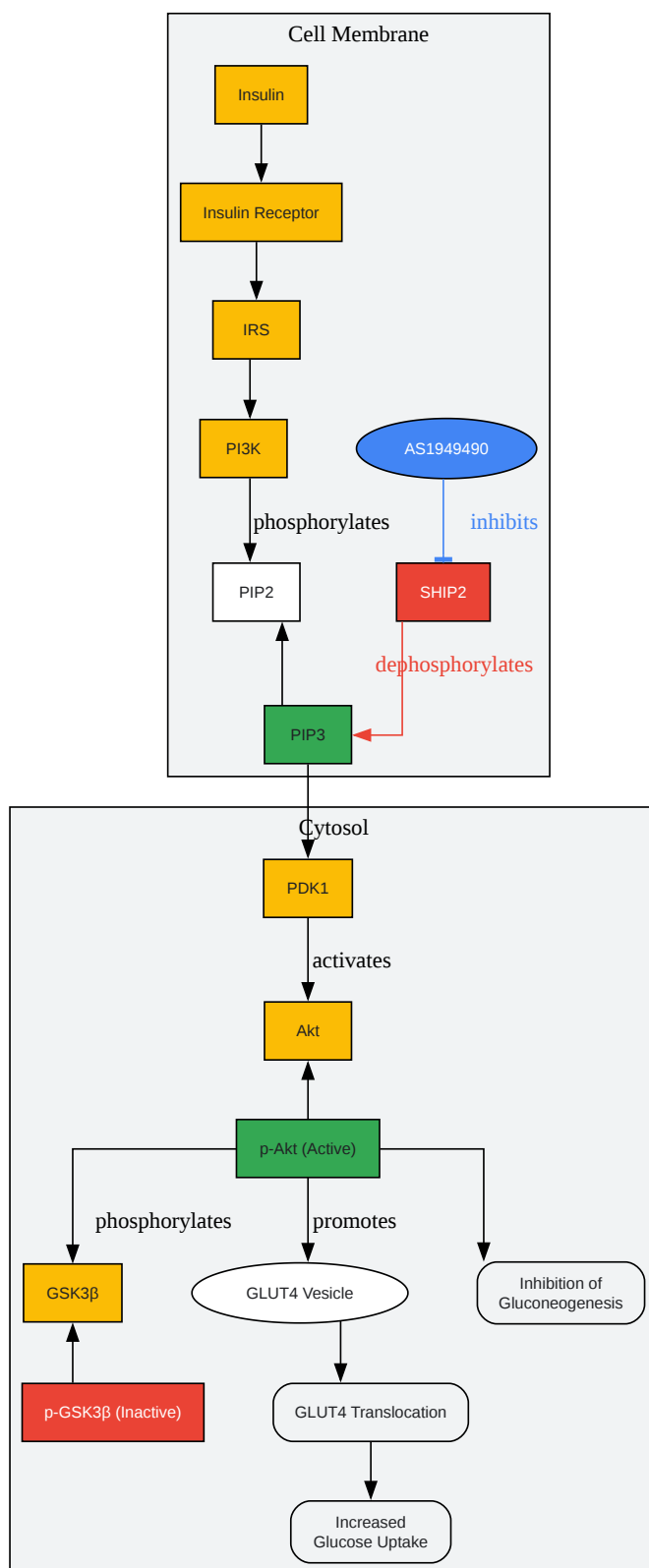
Table 1: In vitro inhibitory activity of **AS1949490** against various phosphatases.

Cell Line	Assay	AS1949490 Concentration	Effect	Reference
L6 Myotubes	Insulin-induced Akt Phosphorylation	0 - 16 μ M (15 min)	Increases Akt phosphorylation	[4]
L6 Myotubes	Glucose Consumption	0 - 10 μ M (48 h)	Increases glucose consumption	[2][4]
L6 Myotubes	Glucose Uptake	0 - 10 μ M (48 h)	Stimulates glucose uptake	[2][4]
FAO Hepatocytes	Gluconeogenesis	0 - 10 μ M (24 h)	Suppresses gluconeogenesis	[1][2]

Table 2: Cellular effects of **AS1949490** on glucose metabolism.

Signaling Pathway

The signaling cascade initiated by the inhibition of SHIP2 by **AS1949490**, leading to enhanced glucose metabolism, is depicted below.



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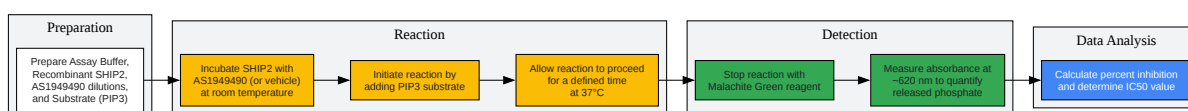
AS1949490 inhibits SHIP2, enhancing the insulin signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In vitro SHIP2 Phosphatase Assay

This assay is designed to quantify the inhibitory effect of **AS1949490** on SHIP2 activity.



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Workflow for the in vitro SHIP2 phosphatase assay.

Methodology:

- **Reagent Preparation:** A reaction buffer is prepared containing a buffering agent (e.g., Tris-HCl), a reducing agent (e.g., DTT), and divalent cations (e.g., MgCl₂). Recombinant human or mouse SHIP2 enzyme is diluted to the desired concentration. **AS1949490** is serially diluted in DMSO and then in the assay buffer. The substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), is prepared in the assay buffer.
- **Reaction:** The SHIP2 enzyme is pre-incubated with varying concentrations of **AS1949490** or vehicle (DMSO) for a specified time (e.g., 15 minutes) at room temperature in a 96-well plate.
- **Initiation and Incubation:** The enzymatic reaction is initiated by the addition of the PIP3 substrate. The plate is then incubated for a defined period (e.g., 30 minutes) at 37°C.
- **Detection:** The reaction is terminated by the addition of a Malachite Green solution, which forms a colored complex with the free phosphate released from PIP3 by SHIP2 activity.

- **Data Analysis:** The absorbance of the colored complex is measured using a plate reader at approximately 620 nm. The amount of phosphate released is proportional to the enzyme activity. The percentage of inhibition is calculated for each concentration of **AS1949490**, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cellular Glucose Uptake Assay

This assay measures the effect of **AS1949490** on glucose transport into cells, typically in a muscle cell line like L6 myotubes.



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References

- 1. selleckchem.com [selleckchem.com]
- 2. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
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